N-(2H-benzotriazol-5-yl)-4-fluoro-1H-indole-3-sulfonamide
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Overview
Description
N-(2H-benzotriazol-5-yl)-4-fluoro-1H-indole-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzotriazole ring, a fluorine atom, and an indole ring, which are linked through a sulfonamide group. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-benzotriazol-5-yl)-4-fluoro-1H-indole-3-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzotriazole ring, followed by the introduction of the fluorine atom and the indole ring. The sulfonamide group is then attached through a sulfonation reaction. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-(2H-benzotriazol-5-yl)-4-fluoro-1H-indole-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of amines or thiols.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2H-benzotriazol-5-yl)-4-fluoro-1H-indole-3-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2H-benzotriazol-5-yl)-4-fluoro-1H-indole-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(2H-benzotriazol-5-yl)-4-fluoro-1H-indole-3-sulfonamide can be compared with other similar compounds, such as:
- N-(2H-benzotriazol-5-yl)-5-chloro-2-methoxybenzenesulfonamide
- N-(2-phenyl-2H-benzotriazol-5-yl)benzenesulfonamide
- N-(2H-benzotriazol-5-yl)hexanamide
These compounds share similar structural features, such as the benzotriazole ring and sulfonamide group, but differ in other substituents like fluorine, chlorine, or phenyl groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2H-benzotriazol-5-yl)-4-fluoro-1H-indole-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN5O2S/c15-9-2-1-3-11-14(9)13(7-16-11)23(21,22)19-8-4-5-10-12(6-8)18-20-17-10/h1-7,16,19H,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJXUEZVPOMTGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)S(=O)(=O)NC3=CC4=NNN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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